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molecular formula C18H21N7O2 B8793681 Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinate

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinate

Cat. No. B8793681
M. Wt: 367.4 g/mol
InChI Key: VECLGHRVJLUYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367658B2

Procedure details

TFA (0.1 mL) was added to a solution of methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methylamino)-6-(5-cyanopyrazin-2-ylamino)nicotinate (20 mg, 0.04 mmol) in dichloromethane (1 mL) at room temperature. After 20 minutes, the solution was evaporated to dryness and purified by ion exchange chromatography on SCX-II acidic resin (500 mg) eluting with methanol, then 2M ammonia-methanol. The basic fractions were combined and solvent was evaporated to give methyl 6-(5-cyanopyrazin-2-ylamino)-4-(piperidin-4-ylmethylamino)-nicotinate compound as a yellow solid (11 mg, 70%).
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methylamino)-6-(5-cyanopyrazin-2-ylamino)nicotinate
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC([N:15]1[CH2:20][CH2:19][CH:18]([CH2:21][NH:22][C:23]2[C:28]([C:29]([O:31][CH3:32])=[O:30])=[CH:27][N:26]=[C:25]([NH:33][C:34]3[CH:39]=[N:38][C:37]([C:40]#[N:41])=[CH:36][N:35]=3)[CH:24]=2)[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[C:40]([C:37]1[N:38]=[CH:39][C:34]([NH:33][C:25]2[CH:24]=[C:23]([NH:22][CH2:21][CH:18]3[CH2:17][CH2:16][NH:15][CH2:20][CH2:19]3)[C:28]([C:29]([O:31][CH3:32])=[O:30])=[CH:27][N:26]=2)=[N:35][CH:36]=1)#[N:41]

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methylamino)-6-(5-cyanopyrazin-2-ylamino)nicotinate
Quantity
20 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CNC1=CC(=NC=C1C(=O)OC)NC1=NC=C(N=C1)C#N
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by ion exchange chromatography on SCX-II acidic resin (500 mg)
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
solvent was evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C=1N=CC(=NC1)NC1=NC=C(C(=O)OC)C(=C1)NCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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